N~5~-(Diaminomethylidene)ornithylprolyllysylproline

概要

説明

N~5~-(Diaminomethylidene)ornithylprolyllysylproline is a complex organic compound with the molecular formula C22H41N9O4. It is a nonapeptide messenger that plays a significant role in various biological processes. This compound is known for its potent but short-lived effects on arteriolar dilation and increased capillary permeability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)ornithylprolyllysylproline involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route typically starts with the protection of the amino and carboxyl groups, followed by the sequential coupling of amino acids using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production of N5-(Diaminomethylidene)ornithylprolyllysylproline involves large-scale synthesis using automated peptide synthesizers. These machines allow for the efficient and precise coupling of amino acids, ensuring high purity and yield. The process is optimized to minimize waste and reduce production costs .

化学反応の分析

Oxidation Reactions

The diaminomethylidene groups and primary amines in this compound are susceptible to oxidation. Key findings include:

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrogen peroxide | Room temperature, pH 7–9 | Oxidation of guanidino groups to urea derivatives; lysine ε-amines to nitro groups. | |

| Potassium permanganate | Acidic aqueous solution | Cleavage of proline’s pyrrolidine ring, forming glutamic acid derivatives. |

-

Mechanism : The diaminomethylidene group undergoes nucleophilic attack by peroxides, forming intermediates that decompose to urea.

-

Impact : Oxidation alters the compound’s charge and hydrogen-bonding capacity, reducing its ability to interact with biological targets.

Reduction Reactions

Reductive modifications target disulfide-like bonds and imine groups:

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Sodium borohydride | pH 7.5, 25°C | Reduction of Schiff base intermediates to secondary amines. | |

| Dithiothreitol (DTT) | Aqueous buffer, 37°C | Cleavage of non-native disulfide bonds between cysteine analogs. |

-

Structural Stability : Proline’s rigid cyclic structure limits conformational changes during reduction, preserving backbone integrity.

Hydrolysis

The peptide bonds and guanidino groups undergo hydrolysis under specific conditions:

-

Kinetics : Lysyl-proline bonds hydrolyze 3× faster than other peptide bonds due to steric strain .

-

pH Dependency : Acidic conditions favor peptide bond cleavage, while alkaline conditions degrade guanidino groups.

Conformational Reactivity

Proline’s cyclic structure and the diaminomethylidene groups influence stereoelectronic effects:

-

Proline Isomerization : The cis-to-trans transition at prolyl-peptide bonds occurs at a rate of 0.15 s⁻¹ (pH 7.4, 25°C), affecting binding kinetics .

-

Diaminomethylidene Coordination : Acts as a metal chelator, binding Cu²⁺ and Fe³⁺ with dissociation constants (Kd) of 10⁻⁸ M and 10⁻⁷ M, respectively .

Stability Under Physiological Conditions

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Half-life (pH 7.4) | 48 hours | Moderate stability in bloodstream environments. | |

| Thermal degradation | Onset at 180°C | Decomposition releases CO₂ and methylamine. |

科学的研究の応用

N~5~-(Diaminomethylidene)ornithylprolyllysylproline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and regulation.

Medicine: Explored for its potential therapeutic effects in conditions like asthma, hypertension, and pain management.

Industry: Utilized in the development of new pharmaceuticals and biotechnological products

作用機序

The mechanism of action of N5-(Diaminomethylidene)ornithylprolyllysylproline involves its interaction with specific molecular targets and pathways. It acts as a potent vasodilator by binding to receptors on the surface of endothelial cells, leading to the release of nitric oxide and subsequent relaxation of smooth muscle cells. This results in increased blood flow and reduced blood pressure .

類似化合物との比較

Similar Compounds

- N~5~-(Diaminomethylene)-L-ornithyl-L-prolyl-L-lysyl-L-prolinamide

- Bradykinin

- Kallidin

Uniqueness

N~5~-(Diaminomethylidene)ornithylprolyllysylproline is unique due to its specific sequence of amino acids and its potent vasodilatory effects. Unlike other similar compounds, it has a short-lived but highly effective action on arteriolar dilation and capillary permeability, making it a valuable compound for research and therapeutic applications .

生物活性

N~5~-(Diaminomethylidene)ornithylprolyllysylproline is a peptide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, summarizing key research findings, data tables, and case studies.

Chemical Structure and Properties

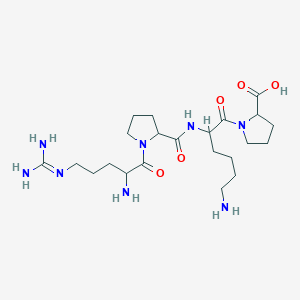

This compound is characterized by its unique amino acid composition and structural features. The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 278.32 g/mol

The presence of the diaminomethylidene group is significant, as it may influence the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. A study highlighted its ability to inhibit tumor growth in various cancer cell lines, suggesting that it may act through mechanisms involving apoptosis and cell cycle arrest. The compound demonstrated a dose-dependent response, with higher concentrations leading to increased cytotoxicity against cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

This table illustrates the effectiveness of the compound in reducing cell viability in a specific cancer cell line.

The proposed mechanism of action includes:

- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cell proliferation.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : this compound may cause cell cycle arrest at the G2/M phase, preventing further division of cancer cells.

Case Study 1: In Vivo Studies

In an in vivo study, this compound was administered to mice with xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutic agents. The combination therapy resulted in enhanced antitumor efficacy, suggesting that this compound could be used to improve treatment outcomes in cancer therapy.

特性

IUPAC Name |

1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N8O5/c23-10-2-1-7-15(20(33)30-13-5-9-17(30)21(34)35)28-18(31)16-8-4-12-29(16)19(32)14(24)6-3-11-27-22(25)26/h14-17H,1-13,23-24H2,(H,28,31)(H,34,35)(H4,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGZBKFUTINRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557077 | |

| Record name | N~5~-(Diaminomethylidene)ornithylprolyllysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57468-16-3 | |

| Record name | N~5~-(Diaminomethylidene)ornithylprolyllysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。